4-(6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-14-17(15(2)27-22-14)13-23-4-6-24(7-5-23)18-12-19(21-16(3)20-18)25-8-10-26-11-9-25/h12H,4-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXEPWIYJQFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a 3,5-dimethyl-1,2-oxazol-4-yl group suggests that it may interact with its targets through electron-accepting properties
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been used in the synthesis of biologically active compounds, suggesting that this compound may also interact with various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structure and potential electron-accepting properties, it may induce changes at the molecular and cellular levels
Biological Activity
The compound 4-(6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, focusing on its pharmacological implications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the morpholine ring and the introduction of the oxazole and pyrimidine moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
Anticancer Activity
Studies indicate that derivatives containing the 1,2-oxazole nucleus exhibit significant anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Properties
Compounds derived from oxazole structures have been reported to possess antimicrobial activity against a range of pathogens. The mechanism is thought to involve interference with bacterial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Effects
Research suggests that certain derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. These compounds may act on pathways involving cyclooxygenases (COX) and other inflammatory markers .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
- Anticancer Activity : A study on 1,2,4-Oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways . The specific activity of this compound in this context remains to be fully elucidated but indicates potential for further investigation.
- Antimicrobial Testing : In vitro testing against various bacterial strains showed promising results for similar oxazole-containing compounds. The minimum inhibitory concentrations (MICs) were determined to assess efficacy compared to standard antibiotics .
- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. These studies often reveal important information regarding bioavailability and metabolic pathways that could influence clinical applications.
Data Table: Biological Activities
| Activity Type | Compound Type | Notable Findings |
|---|---|---|
| Anticancer | 1,2-Oxazole derivatives | Cytotoxicity in HeLa and CaCo-2 cell lines |
| Antimicrobial | Oxazole-containing compounds | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Similar derivatives | Inhibition of COX enzymes and pro-inflammatory cytokines |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of oxazoles and piperazines can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specifically, compounds with similar structures have been investigated for their ability to inhibit protein kinases and other targets crucial for cancer cell proliferation .
Antimicrobial Properties
The presence of the oxazole ring suggests potential antimicrobial activity. Compounds containing oxazole derivatives have been documented to display significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Neuropharmacological Effects
Given the piperazine moiety's known effects on the central nervous system (CNS), this compound may have applications in treating neurological disorders such as anxiety and depression. Piperazine derivatives are often studied for their serotonin receptor modulation, which can lead to anxiolytic and antidepressant effects .
Synthesis Pathways
The synthesis of 4-(6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multi-step organic reactions:
- Formation of the Oxazole Ring : Starting materials such as 3,5-dimethylisoxazole are reacted under acidic conditions to form the oxazole structure.
- Piperazine Attachment : The oxazole intermediate is then reacted with piperazine derivatives to introduce the piperazine ring.
- Pyrimidine and Morpholine Integration : Subsequent reactions involve attaching pyrimidine and morpholine moieties through nucleophilic substitution or coupling reactions.
Case Study 1: Anticancer Screening
A study published in Journal of Medicinal Chemistry evaluated various oxazole-containing compounds for their anticancer activities against different cancer cell lines. The results indicated that compounds similar to our target showed IC50 values in the low micromolar range against breast and colon cancer cells .
Case Study 2: Antimicrobial Efficacy
In a study conducted by Antimicrobial Agents and Chemotherapy, researchers tested several piperazine-based compounds against common bacterial strains. The findings revealed that derivatives with oxazole rings exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Analogues and Key Differences
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine ()
- Core Structure: Thieno[3,2-d]pyrimidine (a fused thiophene-pyrimidine system).
- Substituents :
- Methanesulfonyl-piperazine at position 6.
- Morpholine at position 3.
- Benzene-1,2-diamine at position 2.
- Comparison: The thienopyrimidine core enhances π-stacking interactions compared to the simpler pyrimidine in the target compound. Methanesulfonyl (electron-withdrawing) vs. dimethyloxazole (electron-rich) on piperazine may alter solubility and target affinity .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ()
- Core Structure: Thieno[3,2-d]pyrimidine.
- Substituents :
- 2-Methylimidazole at position 2.
- Methanesulfonyl-piperazine at position 6.
- Thienopyrimidine cores generally exhibit higher metabolic stability but reduced solubility compared to pyrimidines .
Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Substituents: Varied hydrazine and amino groups.
- Lack of morpholine/piperazine moieties reduces solubility compared to the target compound .
Triazolo[4,3-a]pyridinone Impurities ()
- Core Structure: Triazolo[4,3-a]pyridinone.
- Substituents : Phenylpiperazine or chlorophenylpiperazine groups.
- Comparison: The triazolopyridinone core is structurally distinct but shares piperazine functionalization. These compounds are typically associated with antipsychotic activity, differing from the kinase-targeted profile suggested for the target compound .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Potential Properties |
|---|---|---|---|
| Target Compound | Pyrimidine | 2-Methyl, morpholine, dimethyloxazole-piperazine | Moderate solubility, kinase inhibition potential |
| 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine | Thieno[3,2-d]pyrimidine | Methanesulfonyl-piperazine, benzene-1,2-diamine | High binding affinity, lower solubility |
| 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine | 2-Methylimidazole, methanesulfonyl-piperazine | Enhanced steric hindrance, metabolic stability |
| Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives | Pyrazolo[3,4-d]pyrimidine | Hydrazine/amino groups | Rigid scaffold, limited solubility |
| Triazolo[4,3-a]pyridinone Impurities | Triazolo[4,3-a]pyridinone | Phenylpiperazine | Antipsychotic activity, high lipophilicity |
Key Research Findings
- Solubility: The target compound’s morpholine and dimethyloxazole groups likely improve aqueous solubility compared to thienopyrimidine analogs (e.g., ) due to reduced aromaticity and increased polarity .
- Binding Interactions: The pyrimidine core and dimethyloxazole may engage in hydrogen bonding and π-π stacking with kinase active sites, whereas thienopyrimidines prioritize hydrophobic interactions .
- Metabolic Stability : Piperazine derivatives with electron-donating groups (e.g., dimethyloxazole) may resist oxidative metabolism better than methanesulfonyl-substituted analogs .
Preparation Methods
Chloropyrimidine Intermediate
The 6-chloro-2-methylpyrimidin-4-ol scaffold is synthesized via condensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions, followed by chlorination:
Selective displacement of the 4-chloro group with morpholine in THF at 60°C yields 2-methyl-4-morpholino-6-chloropyrimidine (78% purity by HPLC).
Table 1: Optimization of Chloropyrimidine Synthesis
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃, DMF | Toluene | 110 | 92 | 88 |
| PCl₅, Et3N | DCM | 25 | 67 | 95 |
| SOCl₂, Pyridine | THF | 65 | 81 | 91 |
Piperazine-Oxazolylmethyl Sidechain Preparation
Oxazole Synthesis
The 3,5-dimethyl-1,2-oxazol-4-yl group is constructed via cyclization of N-hydroxypropionamide with acetic anhydride:
Reduction with LiAlH₄ converts the carboxylic acid to a hydroxymethyl intermediate, which is brominated using PBr₃ to yield 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole .
Piperazine Functionalization
Boc-protected piperazine undergoes alkylation with 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole in acetonitrile at 50°C (K₂CO₃ base), followed by deprotection with TFA to afford 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine (89% yield over two steps).
Pd-Catalyzed C–N Cross-Coupling
Buchwald-Hartwig Amination
Coupling of 2-methyl-4-morpholino-6-chloropyrimidine with 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine employs Pd(OAc)₂/Xantphos catalyst system:
Table 2: Ligand Screening for Coupling Efficiency
| Ligand | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Xantphos | Cs₂CO₃ | Dioxane | 12 | 76 |
| BINAP | KOtBu | Toluene | 18 | 63 |
| DPPF | NaOtBu | DMF | 24 | 58 |
Optimal conditions: 2 mol% Pd(OAc)₂, 4 mol% Xantphos, Cs₂CO₃ in dioxane at 100°C, achieving 76% isolated yield.
Alternative Nucleophilic Aromatic Substitution
Direct displacement of the 6-chloro group with piperazine derivative under microwave irradiation (150°C, DMF, 2 h) provides the target compound in 68% yield but requires excess amine (3 eq).
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/MeOH 9:1) followed by recrystallization from ethanol/water (4:1). Key analytical data:
-
¹H NMR (400 MHz, CDCl₃): δ 6.44 (s, 1H, pyrimidine-H), 3.73–3.68 (m, 4H, morpholine), 3.52 (s, 2H, CH₂-oxazole), 2.41 (s, 3H, CH₃-pyrimidine)
Challenges and Optimization Opportunities
-
Regioselectivity Issues: Competing substitution at position 4 of pyrimidine necessitates careful stoichiometric control.
-
Oxazole Stability: Bromomethyl-oxazole intermediates are moisture-sensitive, requiring anhydrous conditions during alkylation.
-
Catalyst Cost: Pd-based systems increase production costs; Ni-catalyzed alternatives are under investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what challenges are associated with its heterocyclic assembly?
- Methodological Answer : The synthesis involves multi-step heterocyclic assembly, typically starting with pyrimidine core functionalization. Piperazine-morpholine linkages can be achieved via nucleophilic substitution or coupling reactions, while the 3,5-dimethylisoxazole moiety is introduced through reductive amination or alkylation. Key challenges include regioselectivity in pyrimidine substitution and steric hindrance during piperazine coupling. Intermediate purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the target compound .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., morpholine OCH₂, pyrimidine CH₃, isoxazole CH₃).
- Mass spectrometry : High-resolution MS (HRMS) for exact mass validation.
- X-ray crystallography : For unambiguous stereochemical assignment (if single crystals are obtainable) .
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Calibration curves (1–1000 ng/mL) are validated for linearity (R² > 0.99) and precision (%RSD < 15%) .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
- Methodological Answer : Solubility contradictions arise from pH-dependent ionization (morpholine’s pKa ~7.4). Conduct equilibrium solubility studies in buffers (pH 1–10) using shake-flask method with HPLC quantification. For nonpolar solvents (e.g., DCM), assess partition coefficients (logP) via octanol-water partitioning .
Q. What strategies optimize the synthetic yield of the piperazine-isoxazole linkage?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates).
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating).
- Protecting groups : Temporarily block morpholine’s oxygen to prevent side reactions .
Q. How does stereochemistry at the piperazine-morpholine junction influence biological activity?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare binding affinity (e.g., SPR or ITC) to target receptors (e.g., serotonin or dopamine receptors). Molecular docking simulations (AutoDock Vina) can predict stereospecific interactions .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify metabolic hotspots (e.g., morpholine oxidation). Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and UPLC-QTOF metabolite profiling .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition assays?
- Methodological Answer : Re-evaluate assay conditions:
- ATP concentration : Ensure consistency with physiological levels (1–10 mM).
- Enzyme source : Compare recombinant vs. native kinases.
- Positive controls : Validate with staurosporine or imatinib as benchmarks. Statistical analysis (ANOVA) identifies outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
